AZ13705339

Description

Properties

IUPAC Name |

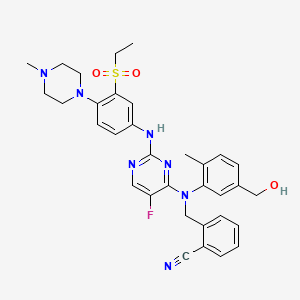

2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFLVPJXKWCRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36FN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AZ13705339

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ13705339 is a potent and highly selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a critical node in numerous signaling pathways implicated in cancer cell proliferation, survival, and motility. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Competitive ATP Inhibition of PAK1

This compound functions as an ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1] By binding to the ATP-binding pocket of the PAK1 kinase domain, this compound directly prevents the phosphorylation of downstream substrates. This inhibition of PAK1's catalytic activity disrupts multiple signaling cascades that are frequently dysregulated in oncogenesis, including the MAPK and PI3K/AKT pathways, ultimately leading to a reduction in tumor cell growth, migration, and invasion.[1] The high selectivity of this compound for PAK1 over other kinases minimizes off-target effects, making it a valuable tool for both basic research and as a potential therapeutic agent.[1]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) against PAK family kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| PAK1 | 0.33 |

| pPAK1 | 59 |

| PAK2 | 6 |

| PAK4 | 2600 |

Data sourced from MedChemExpress and Tocris Bioscience.[2][3]

Table 2: Binding Affinity of this compound

| Kinase Target | Kd (nM) |

| PAK1 | 0.28 |

| PAK2 | 0.32 |

Data sourced from MedChemExpress.[2]

Impact on Cellular Signaling: The PAK1 Pathway

PAK1 is a central hub in a complex network of signaling pathways that regulate a multitude of cellular processes. Its activation is triggered by upstream signals, most notably the Rho GTPases Rac1 and Cdc42. Once activated, PAK1 phosphorylates a wide array of downstream substrates, influencing cytoskeletal dynamics, cell cycle progression, and survival pathways.

Upstream Activation of PAK1

Caption: Upstream activation of the PAK1 signaling pathway.

Downstream Effects of PAK1 and Inhibition by this compound

Caption: Downstream signaling of PAK1 and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PAK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PAK1 enzyme

-

PAKtide (substrate peptide)

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of recombinant PAK1 enzyme diluted in kinase buffer to each well.

-

Substrate/ATP Mix: Add 2 µL of a mixture containing PAKtide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for PAK1.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line with known PAK1 dependency)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting a dose-response curve.

References

AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). This document consolidates key quantitative data, details the mechanism of action, outlines relevant signaling pathways, and provides a foundational experimental workflow for the characterization of this compound.

Core Data Summary

This compound has been identified as a potent, ATP-competitive inhibitor of PAK1, demonstrating significant selectivity over other kinases.[1] The following tables summarize the key quantitative metrics that define its inhibitory activity and binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| PAK1 | Enzymatic Assay | 0.33[2][3][4] | Highly potent inhibition of the primary target. |

| pPAK1 | Enzymatic Assay | 59[2][3] | Inhibition of the phosphorylated (active) form of PAK1. |

| PAK2 | Enzymatic Assay | 6[5] | Potent inhibition of the closely related PAK2 isoform. |

| PAK4 | Enzymatic Assay | 2600[5] | Demonstrates over 7500-fold selectivity for PAK1 over PAK4.[5] |

Table 2: Binding Affinity of this compound

| Target | Assay Type | Kd (nM) | Notes |

| PAK1 | Binding Assay | 0.28[2][3] | High-affinity binding to the primary target. |

| PAK2 | Binding Assay | 0.32[2][3] | Similar high-affinity binding to the PAK2 isoform. |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[1] It directly binds to the ATP-binding pocket of PAK1, thereby blocking the transfer of phosphate from ATP to downstream protein substrates.[1] This inhibition of kinase activity disrupts the signaling cascades that rely on PAK1, impacting cellular processes such as cytoskeletal dynamics, cell motility, proliferation, and survival.[1][6] By impeding PAK1 signaling, this compound can modulate key oncogenic pathways, including the MAPK and PI3K/AKT cascades.[1]

PAK1 Signaling Pathway

PAK1 is a critical node in various signaling pathways that are often dysregulated in diseases like cancer.[7][8][9] It acts as a downstream effector of small Rho GTPases, primarily Rac1 and Cdc42.[8][10] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PAK1 phosphorylates a multitude of downstream substrates, leading to changes in cell behavior.[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a kinase inhibitor's potency and selectivity. Below are generalized methodologies for key assays used in the characterization of compounds like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical radiometric or luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PAK1.

Materials:

-

Recombinant human PAK1 enzyme

-

Specific peptide substrate for PAK1

-

This compound stock solution (in DMSO)

-

ATP ([γ-32P]ATP for radiometric or unlabeled ATP for luminescence)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well or 384-well assay plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, then further dilute into the kinase reaction buffer to achieve the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the PAK1 enzyme and the specific peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection:

-

Radiometric: Stop the reaction and spot the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate. Wash away excess [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines that are dependent on PAK1 signaling.

Materials:

-

Cancer cell line with known PAK1 activity (e.g., Namalwa cells)[3]

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor like this compound.

This guide provides a comprehensive technical overview of this compound, intended to support further research and development efforts targeting the PAK1 signaling pathway. The provided data and protocols serve as a foundational resource for scientists in the field.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AZ13705339, a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1). This compound, a bis-anilino pyrimidine derivative, emerged from a structure-based drug design program aimed at improving PAK1 potency and kinase selectivity. This document details the synthetic route, experimental protocols for key biological assays, and a summary of its inhibitory activity and selectivity profile. Furthermore, it visualizes the critical role of PAK1 in cellular signaling and the workflow for its inhibition analysis, providing a valuable resource for researchers investigating PAK1-driven pathologies, including cancer and neurological disorders.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being activated by the Rho GTPases Rac and Cdc42. Dysregulation of PAK1 signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.

This compound was developed by AstraZeneca as a potent and selective in vitro tool compound to probe the biology of PAK1. Its high selectivity against other kinases, including other PAK isoforms, minimizes off-target effects, enabling more precise investigation of PAK1 function. This guide serves as a technical resource, consolidating the available data on this compound to facilitate its use in research and drug discovery.

Discovery and Synthesis

This compound was identified through the optimization of a bis-anilino pyrimidine scaffold. A kinase-focused screen of AstraZeneca's compound library led to an initial hit with modest PAK1 potency. Structure-based drug design, utilizing an overlay of two distinct chemotypes bound to PAK1, guided the optimization of potency and selectivity, culminating in the discovery of this compound.

Synthetic Pathway

The synthesis of this compound is a multi-step process. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication by McCoull et al. (2016).

AZ13705339 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), focusing on its target engagement within a cellular context. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing its efficacy and target interaction in cells.

Introduction

This compound is a highly selective, ATP-competitive inhibitor of PAK1, a serine/threonine kinase that is a key node in multiple signaling pathways implicated in cancer progression.[1][2] By binding to the ATP-binding pocket of PAK1, this compound effectively blocks its kinase activity, leading to the disruption of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[1] This inhibition of PAK1-mediated signaling can result in reduced tumor cell growth, migration, and invasion.[1] This guide serves as a technical resource for researchers utilizing this compound to probe PAK1 function and for those in drug development exploring its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value (nM) | Reference |

| IC50 | PAK1 | 0.33 | [2] |

| pPAK1 | 59 | [2] | |

| Kd | PAK1 | 0.28 | [2] |

| PAK2 | 0.32 | [2] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Adhesion Assay | Namalwa cells | 1 µM | Inhibits αIgM-controlled adhesion | [2] |

| Eosinophil Death Assay | Primary human eosinophils | 300 nM | Prevents Siglec-8 engagement-induced death | [2] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of PAK1. This direct inhibition prevents the phosphorylation of downstream substrates, thereby disrupting key cellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the target engagement and cellular effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

References

In Vitro Characterization of AZ13705339: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The information presented herein is intended to support researchers and professionals in the fields of oncology, neuroscience, and drug development in understanding the biochemical and cellular activities of this compound.

Core Compound Properties

This compound is a bis-anilino pyrimidine derivative that acts as a highly potent and selective ATP-competitive inhibitor of PAK1.[1][2] Its development as an in vitro probe compound has enabled detailed investigation into the biological roles of PAK1 in various pathological conditions.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various in vitro assays.

Table 1: Potency and Binding Affinity

| Parameter | Value | Assay Type | Notes |

| IC50 (PAK1) | 0.33 nM | Enzymatic Assay | Potency against the unphosphorylated kinase.[3][4] |

| IC50 (pPAK1) | 59 nM | Cellular Assay | Potency against the autophosphorylated, active form of the kinase.[3][4] |

| Kd (PAK1) | 0.28 nM | Binding Assay | Dissociation constant, indicating high binding affinity.[3][4] |

| Kd (PAK2) | 0.32 nM | Binding Assay | Demonstrates high affinity for the closely related PAK2 isoform.[3][4] |

Table 2: Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM | Assay Type |

| PAK1 | >99% | Biochemical |

| PAK2 | >99% | Biochemical |

| PAK3 | >99% | Biochemical |

| PAK4 | <50% | Biochemical |

| SRC | >80% | Biochemical |

| KDR (VEGFR2) | <50% | Biochemical |

| FGFR1 | <50% | Biochemical |

Note: The selectivity profile is a representative summary. For a comprehensive analysis, a full kinome scan is recommended.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1.[1] This prevents the phosphorylation of downstream substrates, thereby disrupting key signaling pathways involved in cell proliferation, survival, motility, and cytoskeletal dynamics.[1]

Signaling Pathways

The inhibition of PAK1 by this compound has significant downstream effects on major signaling cascades, most notably the MAPK and PI3K/AKT pathways.

PAK1-MAPK Signaling Axis

PAK1 is a known upstream regulator of the Raf-MEK-ERK cascade. By phosphorylating Raf-1 at serine 338, PAK1 promotes its activation. Inhibition of PAK1 by this compound is expected to decrease Raf-1 phosphorylation at this site, leading to a reduction in downstream MEK and ERK activation.

References

- 1. p21-activated Kinase 1 (Pak1)-dependent phosphorylation of Raf-1 regulates its mitochondrial localization, phosphorylation of BAD, and Bcl-2 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of PAK-1 in activation of MAP kinase cascade and oncogenic transformation by Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between active Pak1 and Raf-1 is necessary for phosphorylation and activation of Raf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylinositol 3-kinase regulates Raf1 through Pak phosphorylation of serine 338 - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ13705339: A Technical Guide to its Binding Affinity for PAK1 and PAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AZ13705339 to p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). It includes a comprehensive summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity of this compound to PAK1 and PAK2

This compound is a highly potent and selective inhibitor of PAK1.[1][2][3] The compound also exhibits strong binding affinity for PAK2.[1][2][4] The following table summarizes the key quantitative metrics defining the interaction of this compound with these two kinases.

| Target | Parameter | Value (nM) |

| PAK1 | IC50 | 0.33[1][2][5][6] |

| pPAK1 | IC50 | 59[1][2][5] |

| PAK1 | Kd | 0.28[1][2][5][6] |

| PAK2 | Kd | 0.32[1][2][5][6] |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the kinase. A lower Kd value signifies a stronger binding affinity.

Experimental Protocols

The determination of the binding affinity of this compound to PAK1 and PAK2 involves enzymatic kinase assays designed to measure the inhibitory effect of the compound on the kinase's ability to phosphorylate a substrate. A representative experimental protocol is detailed below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a target kinase, such as PAK1 or PAK2. This method relies on the quantification of ATP consumption, which is directly proportional to kinase activity.

Materials and Reagents:

-

Recombinant human PAK1 or PAK2 enzyme

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

The serially diluted this compound or vehicle control (DMSO).

-

Recombinant PAK1 or PAK2 enzyme at a predetermined optimal concentration.

-

The specific peptide substrate.

-

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using a detection reagent such as the ADP-Glo™ Kinase Assay system. This system works in two steps:

-

First, the remaining ATP is depleted.

-

Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PAK1 and PAK2 and the experimental workflow for determining the binding affinity of an inhibitor.

Caption: Simplified signaling pathway of PAK1 and PAK2, with inhibition by this compound.

Caption: Experimental workflow for determining the IC50 of this compound against PAK kinases.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[3] This means that it binds to the ATP-binding pocket of the PAK1 and PAK2 kinase domains. By occupying this site, this compound prevents the natural substrate, ATP, from binding. This, in turn, blocks the transfer of a phosphate group from ATP to the kinase's target substrates, thereby inhibiting the downstream signaling cascades. The high potency of this compound, as indicated by its low nanomolar IC50 and Kd values, suggests a strong and specific interaction within the ATP-binding pocket of PAK1 and PAK2.

Caption: ATP-competitive inhibition of PAK1/PAK2 by this compound.

References

- 1. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. researchers.kean.edu [researchers.kean.edu]

- 6. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Kinase Selectivity Profile of AZ13705339: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). Understanding the precise interactions of a small molecule inhibitor with the human kinome is paramount for its development as a specific and safe therapeutic agent. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the workflow for its profiling.

Executive Summary

This compound is a bis-anilino pyrimidine derivative identified as a potent, ATP-competitive inhibitor of PAK1.[1][2] It demonstrates remarkable selectivity for PAK1 and PAK2 over other PAK isoforms and the broader kinome, making it a valuable tool for investigating PAK1 biology and a promising lead for therapeutic development in oncology and other diseases where PAK1 signaling is dysregulated.[1][2] This guide delves into the specifics of its selectivity, providing researchers with the critical data and methodological insights necessary for their work.

Kinase Selectivity Profile of this compound

The kinase selectivity of this compound has been rigorously assessed through comprehensive screening against a large panel of kinases. The following tables present the key quantitative data from these profiling studies.

Table 1: Inhibitory Potency (IC50) and Binding Affinity (Kd) for Key Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. PAK1 (IC50) | Kd (nM) | Assay Technology |

| PAK1 | 0.33 | 1 | 0.28 | Enzymatic Assay / Binding Assay |

| pPAK1 | 59 | 179 | - | Cellular Assay |

| PAK2 | 6 | 18 | 0.32 | Enzymatic Assay / Binding Assay |

| SRC | - | 14-fold selectivity vs. PAK1 | - | Enzymatic Assay |

| LCK | 1.8 | 5.5 | - | Enzymatic Assay |

| FYN | 2.1 | 6.4 | - | Enzymatic Assay |

| YES1 | 2.5 | 7.6 | - | Enzymatic Assay |

| LYN | 2.9 | 8.8 | - | Enzymatic Assay |

| FGR | 3.5 | 10.6 | - | Enzymatic Assay |

| BLK | 4.3 | 13 | - | Enzymatic Assay |

| PAK4 | 2600 | >7500 | - | Enzymatic Assay |

| KDR | >10000 | >30000 | - | Enzymatic Assay |

| FGFR1 | >10000 | >30000 | - | Enzymatic Assay |

Data compiled from multiple sources.[1][3]

Table 2: Kinome-wide Selectivity Screen of this compound

This compound was screened against a panel of 125 kinases at a concentration of 100 nM.[1] The results demonstrated high selectivity, with only eight kinases showing greater than 80% inhibition at this concentration.[1] These kinases are detailed in Table 1. This high degree of selectivity minimizes the potential for off-target effects.[2]

Experimental Protocols

The following sections describe the methodologies employed to determine the kinase selectivity profile of this compound.

Kinase Inhibition Assays (IC50 Determination)

The inhibitory potency of this compound was determined using enzymatic assays. A standard method for this is a radiometric assay or a fluorescence-based assay.

-

Principle: Recombinant kinase, a specific substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for fluorescence detection) are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.

-

General Protocol:

-

Prepare a dilution series of this compound in an appropriate buffer (e.g., containing DMSO).

-

In a multi-well plate, add the kinase, its specific substrate, and the inhibitor solution.

-

Initiate the kinase reaction by adding an ATP solution. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.[1]

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution like EDTA).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

The primary screening of this compound against a panel of 125 kinases was conducted by the Millipore KinaseProfiler service.[1]

Kinase Binding Assays (Kd Determination)

The binding affinity of this compound to PAK1 and PAK2 was determined using a competitive binding assay format, such as the one offered by DiscoveRx (now part of Eurofins).[1]

-

Principle: This type of assay measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. The amount of displaced ligand is quantified, often using a technology like fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.

-

General Protocol:

-

A recombinant kinase, a fluorescently or otherwise tagged probe ligand that binds to the ATP pocket, and varying concentrations of this compound are incubated together.

-

The mixture is allowed to reach equilibrium.

-

The amount of probe ligand that remains bound to the kinase is measured.

-

The data is used to calculate the dissociation constant (Kd) for the interaction between this compound and the kinase.

-

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling context of this compound and the workflow for its kinase selectivity profiling.

Caption: Signaling pathway inhibited by this compound.

Caption: Workflow for this compound kinase selectivity profiling.

Conclusion

This compound stands out as a highly potent and selective inhibitor of PAK1 and, to a lesser extent, PAK2. Its favorable selectivity profile, characterized by minimal off-target activity against a broad panel of kinases, underscores its utility as a chemical probe to dissect the complex roles of PAK1 in cellular signaling and disease. The detailed quantitative data and methodologies presented in this guide provide a solid foundation for researchers to confidently employ this compound in their studies and for drug development professionals to evaluate its therapeutic potential.

References

A Technical Guide to AZ13705339: A Potent and Selective PAK1 Inhibitor for Investigating Cellular Signaling

This document provides a comprehensive technical overview of AZ13705339, a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1). It is intended for researchers, scientists, and drug development professionals interested in utilizing this tool compound to dissect PAK1 signaling pathways and explore its therapeutic potential.

Introduction to PAK1 and the Role of this compound

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial nodes in numerous signaling pathways.[1][2][3][4] As key effectors of the Rho GTPases Rac1 and Cdc42, PAKs are involved in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[3][4][5][6][7][8] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 forming Group I.[3][8] Due to its significant role in cancer progression and other diseases, PAK1 has emerged as an important therapeutic target.[1][2][5]

This compound is a bis-anilino pyrimidine compound developed as a highly potent and selective ATP-competitive inhibitor of PAK1.[1][5] Its mechanism of action involves binding to the ATP-binding pocket of PAK1, which prevents the phosphorylation of downstream substrates and thereby blocks the propagation of its signaling cascades.[5] The high selectivity of this compound minimizes off-target effects, making it an excellent chemical probe for elucidating the specific functions of PAK1 in various biological contexts.[1][5]

Quantitative Data: Potency and Selectivity

This compound demonstrates low nanomolar potency against PAK1 and exhibits strong selectivity over other kinases, including other PAK isoforms. This makes it a valuable tool for specifically interrogating PAK1 function.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Target | Assay Type | Value |

|---|---|---|

| PAK1 | IC₅₀ (Enzymatic Assay) | 0.33 nM [9][10][11] |

| pPAK1 | IC₅₀ (Cellular Assay) | 59 nM [1][9][10] |

| PAK2 | IC₅₀ (Enzymatic Assay) | 6 nM [1] |

| PAK1 | Kd (Binding Assay) | 0.28 nM [1][9][10][11] |

| PAK2 | Kd (Binding Assay) | 0.32 nM [1][9][10][11] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Assay Type | Value | Selectivity vs. PAK1 (Fold) |

|---|---|---|---|

| PAK1 | IC₅₀ | 0.33 nM | 1 |

| PAK2 | IC₅₀ | 6 nM [1] | ~18 |

| PAK4 | IC₅₀ | 2.6 µM | >7500 |

A screening against a panel of 125 kinases at 100 nM showed that only eight kinases, including PAK1 and PAK2, exhibited greater than 80% inhibition, highlighting the high selectivity of this compound.[1]

Signaling Pathway Analysis

This compound is instrumental in studying the intricate PAK1 signaling network. PAK1 is activated by upstream signals, most notably the Rho GTPases Rac1 and Cdc42.[6][7][12] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, influencing pathways such as MAPK and PI3K/AKT, which are critical for cell growth, migration, and survival.[5]

Experimental Protocols

This compound can be used in a variety of assays to probe PAK1 function. Below are representative protocols for biochemical and cellular assays.

This protocol is adapted from established methods for measuring kinase activity and inhibition.[13][14]

Objective: To determine the IC₅₀ of this compound against recombinant PAK1.

Materials:

-

Recombinant human PAK1 (kinase domain)

-

Z'-LYTE™ Ser/Thr 19 Peptide Substrate (Coumarin/Fluorescein labeled)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

ATP Solution

-

This compound (serially diluted in DMSO)

-

Z'-LYTE™ Development Reagent

-

384-well black polypropylene plates

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 7.5 µL of a pre-mixture containing PAK1 enzyme, FRET peptide substrate, and the diluted this compound.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of Assay Buffer containing ATP (final concentration typically near the Kₘ for ATP, e.g., 160 µM for PAK1).[13]

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of Z'-LYTE™ Development Reagent.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) with excitation at 400 nm.

-

Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream PAK1 substrate in a cellular context.

Materials:

-

Cancer cell line known to have active PAK1 signaling (e.g., MCF7, OVCAR3).

-

Complete cell culture medium.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-GAPDH.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MEK1 and a loading control like GAPDH to ensure equal loading.

-

Quantify band intensities to determine the reduction in substrate phosphorylation relative to the total protein and loading control.

Conclusion

This compound is a powerful and precise research tool for the investigation of PAK1 signaling. Its high potency and selectivity allow for confident dissection of PAK1-specific pathways in both biochemical and cellular systems. The data and protocols provided in this guide serve as a starting point for researchers aiming to leverage this inhibitor to advance our understanding of the biological roles of PAK1 in health and disease, and to explore its potential as a therapeutic target.

References

- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrogation of kinase genetic interactions provides a global view of PAK1-mediated signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK1 - Wikipedia [en.wikipedia.org]

- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | PAK | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. pubcompare.ai [pubcompare.ai]

Preliminary Preclinical Assessment of AZ13705339 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in various oncogenic signaling pathways.[1] Dysregulation of PAK1 has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This document provides a technical overview of the preliminary preclinical studies of this compound in cancer cell lines, summarizing its mechanism of action, effects on key signaling pathways, and methodologies for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1. This prevents the phosphorylation of downstream substrates that are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation. By blocking PAK1 signaling, this compound disrupts key pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades, leading to reduced tumor cell growth, migration, and invasion.

Biochemical Activity of this compound

Quantitative biochemical assays have demonstrated the high potency and selectivity of this compound for PAK family kinases.

| Target | IC50 | Kd |

| PAK1 | 0.33 nM | 0.28 nM |

| Phosphorylated PAK1 (pPAK1) | 59 nM | |

| PAK2 | 6 nM | 0.32 nM |

| PAK4 | 2.6 µM |

Table 1: Biochemical Potency and Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various PAK isoforms. The data highlights the compound's high potency for PAK1 and PAK2, with significantly lower activity against PAK4, indicating a strong selectivity profile.[2]

Impact on Cellular Signaling Pathways

PAK1 is a central hub in cellular signaling, integrating inputs from small GTPases like Rac and Cdc42 and influencing downstream pathways critical for cancer progression.

PAK1 Signaling Cascade

The following diagram illustrates the central role of PAK1 in cellular signaling and the point of intervention for this compound.

Figure 1: PAK1 Signaling Pathway and this compound Inhibition. This diagram illustrates the upstream activation of PAK1 by growth factors and small GTPases, and its subsequent influence on the MAPK and PI3K/AKT pathways, as well as cytoskeletal dynamics. This compound acts as a direct inhibitor of PAK1, thereby blocking these downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy in cancer cell lines. The following are standard protocols that can be adapted for this purpose.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of PAK1 downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-AKT, anti-total-MEK, anti-total-ERK, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Protocol:

-

For the invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound.

-

Add 500 µL of complete medium to the lower chamber of the 24-well plate.

-

Add 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the insert.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.

-

Fix the cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the stained cells in several random fields under a microscope.

-

Quantify the results and compare the treated groups to the control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of this compound in cancer cell lines.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its high potency and selectivity as a PAK1 inhibitor. Its ability to disrupt key oncogenic signaling pathways highlights its potential as a promising therapeutic agent for cancers with dysregulated PAK1 activity. Further in-depth studies, including comprehensive pan-cancer cell line screening to identify sensitive cancer types and in vivo xenograft models, are warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued preclinical investigation of this compound and other novel PAK1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using AZ13705339

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It also demonstrates high affinity for PAK2.[2] The compound binds to the ATP-binding pocket of PAK1, thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways, such as the MAPK and PI3K/AKT cascades, which are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Due to the frequent dysregulation of the PAK1 signaling pathway in various cancers, this compound serves as a valuable tool for investigating the biological roles of PAK1 and as a potential therapeutic agent.[1]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cancer cell proliferation and migration.

Mechanism of Action: Targeting the PAK1 Signaling Pathway

p21-activated kinases (PAKs) are key effectors of the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1 is a central node in numerous signaling pathways that regulate essential cellular processes. Upon activation by upstream signals, such as growth factors and cytokines, PAK1 phosphorylates a wide array of downstream substrates. This leads to the regulation of cell proliferation, survival, and migration, all of which are critical processes in cancer progression.

// Upstream Activators node [fillcolor="#F1F3F4", fontcolor="#202124"] Growth_Factors [label="Growth Factors"]; Cytokines [label="Cytokines"]; RTKs [label="Receptor Tyrosine\nKinases (RTKs)"]; Rac1_Cdc42 [label="Rac1/Cdc42"];

// Core Pathway node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAK1 [label="PAK1"];

// Downstream Pathways & Effectors node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK1 [label="MEK1"]; ERK1_2 [label="ERK1/2"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Cofilin [label="Cofilin"]; LIMK1 [label="LIMK1"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation"]; Cell_Survival [label="Cell Survival"]; Cell_Migration [label="Cell Migration"];

// Inhibitor node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound"];

// Edges Growth_Factors -> RTKs [color="#5F6368"]; Cytokines -> RTKs [color="#5F6368"]; RTKs -> Rac1_Cdc42 [color="#5F6368"]; Rac1_Cdc42 -> PAK1 [color="#5F6368"]; this compound -> PAK1 [arrowhead=tee, color="#EA4335"];

PAK1 -> MEK1 [color="#5F6368"]; MEK1 -> ERK1_2 [color="#5F6368"]; PAK1 -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; PAK1 -> LIMK1 [color="#5F6368"]; LIMK1 -> Cofilin [arrowhead=tee, color="#5F6368"];

ERK1_2 -> Cell_Proliferation [color="#5F6368"]; AKT -> Cell_Survival [color="#5F6368"]; Cofilin -> Cell_Migration [style=dashed, arrowhead=none, color="#5F6368"]; LIMK1 -> Cell_Migration [color="#5F6368"];

} enddot Caption: PAK1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and provide representative cellular activity data for highly selective PAK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| PAK1 | Enzymatic | 0.33 | 0.28 | [2] |

| pPAK1 | Enzymatic | 59 | - | [2] |

| PAK2 | Enzymatic | 6 | 0.32 | [2] |

| PAK4 | Enzymatic | 2600 | - |

Table 2: Representative Anti-Proliferative Activity of Selective PAK1 Inhibitors in Cancer Cell Lines

The following data is for the selective PAK1 inhibitor FRAX597 and is representative of the expected activity of a potent PAK1 inhibitor like this compound.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| KT21-MG1 | Malignant Meningioma | Cell Proliferation | 0.4 | [4] |

| Ben-Men1 | Benign Meningioma | Cell Proliferation | 3 | [4] |

Table 3: Representative Inhibition of Cell Migration by a Selective PAK1 Inhibitor

The following data demonstrates the expected effect of PAK1 inhibition on cell migration. Specific IC50 values for migration are often not reported; instead, effective concentrations are used.

| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |

| DU-145 | Prostate Cancer | Transwell Migration | Not specified | Decreased Migration | [5] |

| MCF-7 | Breast Cancer | Transwell Migration | Not specified | Decreased Migration | [5] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on cancer cell proliferation.

// Workflow Steps node [fillcolor="#F1F3F4", fontcolor="#202124"] Seed_Cells [label="1. Seed cells in a 96-well plate"]; Incubate_Attach [label="2. Incubate overnight for cell attachment"]; Treat_Compound [label="3. Treat cells with a dilution series of this compound"]; Incubate_Treatment [label="4. Incubate for 48-72 hours"]; Add_MTT [label="5. Add MTT reagent to each well"]; Incubate_Formazan [label="6. Incubate for 2-4 hours to allow formazan formation"]; Solubilize [label="7. Solubilize formazan crystals with DMSO"]; Measure_Absorbance [label="8. Measure absorbance at 570 nm"]; Analyze_Data [label="9. Calculate IC50 value"];

// Edges Seed_Cells -> Incubate_Attach [color="#5F6368"]; Incubate_Attach -> Treat_Compound [color="#5F6368"]; Treat_Compound -> Incubate_Treatment [color="#5F6368"]; Incubate_Treatment -> Add_MTT [color="#5F6368"]; Add_MTT -> Incubate_Formazan [color="#5F6368"]; Incubate_Formazan -> Solubilize [color="#5F6368"]; Solubilize -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Analyze_Data [color="#5F6368"]; } enddot Caption: MTT Cell Proliferation Assay Workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Formazan Formation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.

// Workflow Steps node [fillcolor="#F1F3F4", fontcolor="#202124"] Prepare_Chambers [label="1. Prepare Transwell inserts"]; Add_Chemoattractant [label="2. Add chemoattractant to the lower chamber"]; Seed_Cells [label="3. Seed cells in serum-free medium with this compound in the upper chamber"]; Incubate [label="4. Incubate for 12-24 hours"]; Remove_Nonmigrated [label="5. Remove non-migrated cells from the upper surface"]; Fix_Stain [label="6. Fix and stain migrated cells on the lower surface"]; Image_Quantify [label="7. Image and quantify migrated cells"];

// Edges Prepare_Chambers -> Add_Chemoattractant [color="#5F6368"]; Add_Chemoattractant -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate [color="#5F6368"]; Incubate -> Remove_Nonmigrated [color="#5F6368"]; Remove_Nonmigrated -> Fix_Stain [color="#5F6368"]; Fix_Stain -> Image_Quantify [color="#5F6368"]; } enddot Caption: Transwell Cell Migration Assay Workflow.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal violet solution (for staining)

-

Microscope

Procedure:

-

Preparation:

-

Rehydrate the Transwell inserts by adding warm, serum-free medium to the upper and lower chambers and incubate for 1-2 hours at 37°C.

-

-

Assay Setup:

-

Remove the rehydration medium.

-

Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Staining:

-

Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the insert with water to remove excess stain.

-

-

Quantification:

-

Allow the insert to air dry.

-

Image the stained cells on the lower surface of the membrane using a microscope.

-

Count the number of migrated cells in several random fields of view.

-

Calculate the average number of migrated cells per field for each treatment condition.

-

Protocol 3: Western Blot Analysis of PAK1 Downstream Targets

This protocol is for assessing the inhibition of PAK1 activity by this compound through the detection of phosphorylated downstream targets.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK1 (Ser298), anti-MEK1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to attach overnight.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Troubleshooting

-

Low signal in MTT assay: Ensure optimal cell seeding density and sufficient incubation time with MTT.

-

High background in Western blot: Optimize blocking conditions and antibody concentrations.

-

No cell migration in Transwell assay: Confirm the chemoattractant is effective and the pore size of the insert is appropriate for the cell type.

Conclusion

This compound is a powerful research tool for elucidating the roles of PAK1 in cellular processes and disease. The protocols provided herein offer standardized methods for evaluating its efficacy in cell-based models, which is a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for AZ13705339 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of PAK1 and subsequently disrupting downstream signaling pathways.[2] These pathways, including the MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, and motility.[2] Dysregulation of PAK1 signaling is implicated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic candidate.[1][2]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cell proliferation and migration.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in various assays.

| Parameter | Value | Reference(s) |

| PAK1 IC50 | 0.33 nM | [1][3] |

| pPAK1 IC50 | 59 nM | [1] |

| PAK2 IC50 | 6 nM | |

| PAK1 Kd | 0.28 nM | [1] |

| PAK2 Kd | 0.32 nM | [1] |

| Effective Concentration (Namalwa cells, adhesion) | 1 µM | [1] |

| Effective Concentration (Eosinophils, cell death) | 300 nM (30 min) | [1] |

Signaling Pathway

This compound inhibits PAK1, a critical node in cellular signaling. Upon activation by small GTPases like Rac and Cdc42, PAK1 phosphorylates numerous downstream substrates, influencing cytoskeletal dynamics, cell survival, and proliferation. By inhibiting PAK1, this compound disrupts these processes and can impact the interconnected MAPK and PI3K/AKT signaling pathways.

Caption: PAK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on cell proliferation using a colorimetric MTT assay.

Experimental Workflow

Caption: MTT Assay Workflow for this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Solubilization:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details a method to assess the effect of this compound on cell migration.

Experimental Workflow

Caption: Wound Healing Assay Workflow for this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6- or 12-well plates

-

Sterile 200 µL or 1000 µL pipette tips

-

PBS

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[5]

-

-

Creating the Wound:

-

Compound Treatment:

-

Add fresh medium containing the desired concentration of this compound (e.g., 100 nM, 1 µM) or vehicle control (DMSO).

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.[5]

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at various time points (e.g., 6, 12, 24 hours) to monitor wound closure.

-

-

Data Analysis:

-

Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the 0-hour time point.

-

Compare the rate of migration between treated and control groups.

-

Western Blot Analysis of PAK1 Signaling

This protocol outlines the steps to detect changes in the phosphorylation of PAK1 and downstream targets like ERK upon treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-PAK1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with antibodies for total PAK1 and loading controls (e.g., GAPDH or β-actin) to ensure equal loading.

-

Quantify band intensities using densitometry software.

-

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for AZ13705339 in pPAK1 Western Blot Analysis

These application notes provide a detailed protocol for the use of AZ13705339, a potent PAK1 inhibitor, in the analysis of phosphorylated PAK1 (pPAK1) levels by Western blot. This guide is intended for researchers, scientists, and drug development professionals investigating the PAK1 signaling pathway.

Introduction

This compound is a highly selective and potent inhibitor of p21-activated kinase 1 (PAK1), a critical enzyme in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] It also demonstrates high potency for PAK2.[2][3] Dysregulation of the PAK1 signaling pathway is implicated in numerous diseases, including cancer, making it a key target for therapeutic development.[1][4][5] Western blotting is a fundamental technique to measure the phosphorylation state of PAK1, providing insights into the efficacy and mechanism of action of inhibitors like this compound.

Data Presentation

Inhibitor Profile: this compound

| Parameter | Value | Reference |

| Target(s) | PAK1, PAK2 | [2][3] |

| IC50 (PAK1) | 0.33 nM | [2][3] |

| IC50 (pPAK1) | 59 nM | [2][3][6] |

| IC50 (PAK2) | 6 nM | |

| Kd (PAK1) | 0.28 nM | [2][3] |

| Kd (PAK2) | 0.32 nM | [2][3] |

| Molecular Weight | 629.75 g/mol | |

| Formula | C33H36FN7O3S | |

| Solubility | 100 mM in DMSO, 20 mM in ethanol (with gentle warming) | |